![molecular formula C20H20F2N2O2 B322602 4-fluoro-N-[2-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322602.png)
4-fluoro-N-[2-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-[2-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide is a synthetic organic compound characterized by the presence of fluorine atoms and benzamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide typically involves the following steps:
Formation of 4-fluorobenzoyl chloride: This is achieved by reacting 4-fluorobenzoic acid with thionyl chloride under reflux conditions.
Amination of cyclohexylamine: Cyclohexylamine is reacted with 4-fluorobenzoyl chloride to form 4-fluorobenzoyl-cyclohexylamine.
Coupling with 4-fluorobenzamide: The final step involves coupling 4-fluorobenzoyl-cyclohexylamine with 4-fluorobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-N-[2-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
4-fluoro-N-[2-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-[2-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
- 4-fluoro-N-(3-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
- 2-fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
Uniqueness
4-fluoro-N-[2-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and cyclohexyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C20H20F2N2O2 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
4-fluoro-N-[2-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide |
InChI |
InChI=1S/C20H20F2N2O2/c21-15-9-5-13(6-10-15)19(25)23-17-3-1-2-4-18(17)24-20(26)14-7-11-16(22)12-8-14/h5-12,17-18H,1-4H2,(H,23,25)(H,24,26) |
Clave InChI |
AZZKIHGTULUMMR-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)NC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1CCC(C(C1)NC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-({2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]-3-methylbenzamide](/img/structure/B322519.png)
![4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B322520.png)
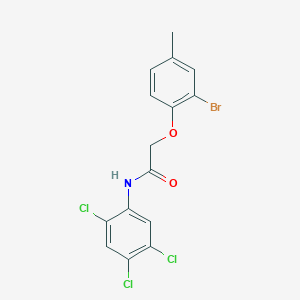
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B322524.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322528.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322529.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide](/img/structure/B322531.png)
![Methyl 2-{[(2-bromo-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B322533.png)
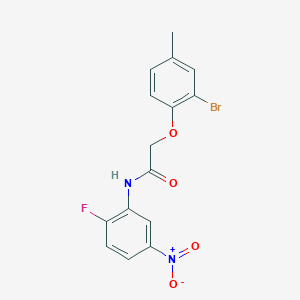
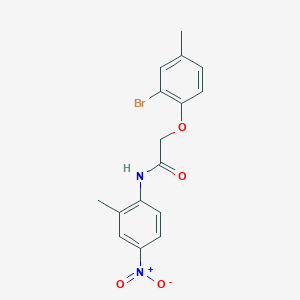
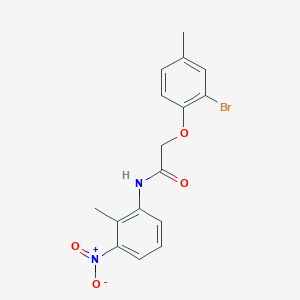
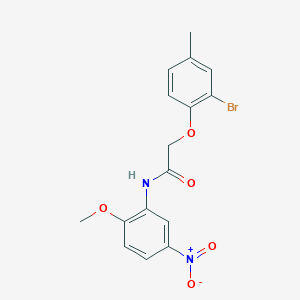
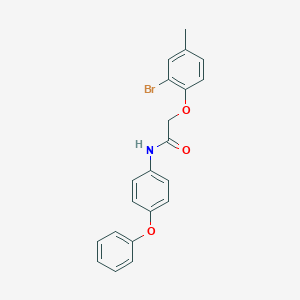
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2-bromo-4-methylphenoxy)acetamide](/img/structure/B322540.png)
